molecular formula C19H20N4O3S B2912439 N'-[(2-methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097867-70-2

N'-[(2-methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2912439
CAS No.: 2097867-70-2
M. Wt: 384.45
InChI Key: JBUCSZXDRVEHIE-UHFFFAOYSA-N
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Description

N'-[(2-Methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring a 2-methoxyphenylmethyl group and a substituted ethyl chain containing 1H-pyrazole and thiophen-3-yl moieties. Ethanediamides (oxamides) are known for their hydrogen-bonding capabilities and applications in medicinal chemistry, often serving as enzyme inhibitors or receptor ligands due to their structural mimicry of peptide bonds . Pyrazole rings contribute to π-π stacking interactions, while thiophene and methoxyphenyl groups enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-26-17-6-3-2-5-14(17)11-20-18(24)19(25)21-12-16(15-7-10-27-13-15)23-9-4-8-22-23/h2-10,13,16H,11-12H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUCSZXDRVEHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(2-methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of significant interest due to its potential biological activities. Its structure incorporates a methoxyphenyl group, a pyrazole moiety, and a thiophene ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This molecular formula indicates the presence of multiple functional groups that may interact with biological systems.

Pharmacological Properties

Research indicates that compounds with similar structural features exhibit a wide range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. Studies suggest that modifications in the pyrazole and thiophene rings can enhance anticancer properties by inducing apoptosis in cancer cells (Dawood et al., 2013; Koca et al., 2013) .
  • Anti-inflammatory Effects : Compounds containing thiophene and pyrazole moieties have been reported to exhibit anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response (Badawey & El-Ashmawey, 1998) .
  • Antimicrobial Activity : The presence of thiophene has been linked to antimicrobial properties. Studies have demonstrated that thiophene-based compounds can inhibit various bacterial strains (Mabkhot et al., 2016) .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression, such as COX-1 and COX-2.
  • Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Regulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress responses, contributing to their anticancer effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Study : A study on pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (Vijesh et al., 2013) .
  • Anti-inflammatory Testing : In vivo models showed that thiophene-containing compounds reduced paw edema in carrageenan-induced inflammation models, suggesting effective anti-inflammatory properties (Koca et al., 2013) .
  • Antimicrobial Assessment : A series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL (Zhang et al., 2017) .

Data Summary Table

Activity TypeCompound ClassReferenceEffectiveness
AnticancerPyrazole DerivativesDawood et al., 2013IC50 < 10 µM
Anti-inflammatoryThiophene DerivativesKoca et al., 2013Significant reduction in edema
AntimicrobialThiophene CompoundsMabkhot et al., 2016MIC < 50 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)acetamide

Structure: This acetamide derivative contains a pyrazole-thiophene hybrid structure but differs in the amide type (monoamide vs. ethanediamide) and thiophene substitution (2-yl vs. 3-yl). The 4-methylphenoxy group introduces additional lipophilicity compared to the methoxyphenyl group in the target compound . Key Differences:

  • Bioactivity : Evaluated as a cooling agent in flavoring applications, suggesting sensory receptor interactions .
  • Synthesis: Produced via condensation of 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate, highlighting scalability for industrial use .

N-(2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl)-2,6-Difluorobenzenesulfonamide

Structure: Shares the pyrazole-thiophen-3-yl ethyl backbone but replaces the ethanediamide with a sulfonamide group. Key Differences:

  • Functional Groups : Sulfonamide’s strong electron-withdrawing nature contrasts with ethanediamide’s hydrogen-bonding capacity.
  • Molecular Weight : Higher molecular weight (369.4 g/mol vs. ~380–400 g/mol estimated for the target compound) due to the sulfonamide moiety .

N-Substituted 2-Arylacetamides (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)

Structure: Simpler monoamides with aryl and heterocyclic substituents. The dichlorophenyl-thiazole acetamide in exhibits a twisted conformation (79.7° between aryl and thiazole planes), influencing crystal packing and solubility . Key Differences:

  • Amide Configuration: Monoamide vs.
  • Biological Relevance : Structural analogs of benzylpenicillin, suggesting possible antibiotic or enzyme-inhibitory roles .

NBOMe Derivatives (e.g., 25B-NBOMe HCl)

Structure : Phenethylamine derivatives with N-(2-methoxyphenyl)methyl groups. While pharmacologically distinct (serotonergic agonists), the shared methoxyphenyl motif highlights its role in enhancing receptor binding affinity .
Key Differences :

  • Core Structure : Phenethylamine vs. ethanediamide results in divergent biological targets (CNS vs. enzymatic pathways).

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
N'-[(2-Methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide C₁₉H₂₁N₃O₃S (estimated) ~380–400 Ethanediamide, Pyrazole, Thiophene 2-Methoxyphenylmethyl, Thiophen-3-yl
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide C₁₇H₁₇N₃O₂S 327.4 Acetamide, Pyrazole, Thiophene 4-Methylphenoxy, Thiophen-2-yl
N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzenesulfonamide C₁₅H₁₃F₂N₃O₂S₂ 369.4 Sulfonamide, Pyrazole, Thiophene 2,6-Difluorophenyl, Thiophen-3-yl
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.1 Acetamide, Thiazole 2,6-Dichlorophenyl

Research Findings and Implications

  • Synthetic Methods : Ethanediamide derivatives are typically synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl in ) or condensation reactions . The target compound likely requires sequential amidation steps.
  • This suggests ethanediamides with similar substituents may exhibit favorable safety profiles.
  • Crystallography : Twisted conformations in aryl-heterocyclic amides () could inform solubility optimization strategies for the target compound .

Q & A

Basic: What are the recommended synthetic routes for N'-[(2-methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Coupling Reactions : Amide bond formation between activated carboxylic acid derivatives (e.g., oxalyl chloride) and amines. For example, coupling 2-methoxyphenylmethylamine with a pyrazole-thiophene ethylamine intermediate under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine) .
  • Functional Group Protection : Use of protecting groups (e.g., Boc for amines) to prevent undesired side reactions during intermediate synthesis.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., methanol/acetone mixtures) to isolate high-purity products .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Structural validation requires a combination of spectroscopic and analytical methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH₃), pyrazole (δ ~7.5–8.5 ppm for aromatic protons), and thiophene (δ ~6.5–7.2 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ or [M–H]⁻) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if the compound exhibits polymorphism .

Advanced: What strategies are effective for analyzing discrepancies in the compound’s reported biological activity across studies?

Answer:
Discrepancies may arise from variations in:

  • Experimental Conditions : Test dose, solvent (DMSO vs. aqueous buffers), and cell line/pH sensitivity. Standardize assays using OECD guidelines for cytotoxicity (e.g., MTT assay) and validate via positive controls .
  • Compound Stability : Assess degradation via HPLC under stress conditions (light, heat, pH). For example, oxidation of thiophene rings to sulfoxides can alter bioactivity; use LC-MS to identify degradation products .
  • Data Normalization : Compare activity relative to internal standards (e.g., doxorubicin for anticancer assays) and apply statistical tools (ANOVA, p-value <0.05) to evaluate significance .

Advanced: What experimental approaches are used to study the compound’s interaction with enzyme targets?

Answer:
Mechanistic studies often employ:

  • Surface Plasmon Resonance (SPR) : To quantify binding affinity (KD) and kinetics (kon/koff) between the compound and purified enzymes (e.g., kinases) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonding with pyrazole N-atoms, π-π stacking with thiophene) and validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Advanced: How can researchers optimize the compound’s stability for long-term pharmacological studies?

Answer:
Stability optimization involves:

  • Formulation Screening : Test lyophilized powders vs. solutions in PEG-400/water mixtures to prevent hydrolysis of the ethanediamide group .
  • Light/Temperature Control : Store at –20°C in amber vials to inhibit photooxidation of thiophene rings .
  • Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf-life and identify degradation pathways via UPLC-QTOF .

Advanced: What methodologies are recommended for evaluating the compound’s environmental impact in ecotoxicology studies?

Answer:
Follow ISO 11348-3 or OECD 201/202 guidelines:

  • Aquatic Toxicity : Test on Daphnia magna (48-h EC50) and algae (72-h growth inhibition) to assess acute/chronic effects .
  • Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .
  • Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask method; values >3.0 indicate potential bioaccumulation .

Advanced: How can computational methods aid in SAR (Structure-Activity Relationship) studies of this compound?

Answer:
Key computational strategies include:

  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy position, pyrazole substitution) with bioactivity .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon functional group modifications (e.g., replacing thiophene with furan) .
  • ADMET Prediction : Tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition by modifying the methoxyphenyl group) .

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